molecular formula C18H14FN5OS B2548609 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine CAS No. 1207052-53-6

1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine

Cat. No.: B2548609
CAS No.: 1207052-53-6
M. Wt: 367.4
InChI Key: DDXGOQCYHOVRCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine features a 1,2,3-triazole core substituted at position 1 with a 4-fluorophenyl group and at position 4 with a thiazole ring bearing a 4-methoxyphenyl substituent. This structure is characteristic of compounds explored for therapeutic applications, particularly due to the synergistic effects of fluorine (electron-withdrawing) and methoxy (electron-donating) groups on pharmacokinetics and target binding .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5OS/c1-25-14-8-2-11(3-9-14)15-10-26-18(21-15)16-17(20)24(23-22-16)13-6-4-12(19)5-7-13/h2-10H,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDXGOQCYHOVRCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(N(N=N3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and pharmacological properties.

Structural Characteristics

The molecular formula for the compound is C_{20}H_{19FN_4OS. The structure consists of a triazole ring connected to a thiazole moiety and substituted phenyl groups. The presence of fluorine and methoxy groups on the phenyl rings is significant for enhancing biological activity.

Table 1: Structural Overview

ComponentDescription
Molecular Weight369.46 g/mol
Chemical StructureChemical Structure
Key Functional GroupsTriazole, Thiazole, Fluorophenyl, Methoxyphenyl

Synthesis

The synthesis of this compound involves several steps including the formation of the thiazole ring and subsequent coupling reactions. A typical synthesis pathway includes:

  • Formation of Thiazole : Reaction between appropriate thioketones and aldehydes.
  • Triazole Formation : Utilizing click chemistry methods to form the triazole ring.
  • Final Coupling : Connecting the thiazole and triazole components through amine linkages.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and thiazole moieties exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines.

  • Case Study : In vitro studies demonstrated that the compound exhibited IC50 values comparable to known anticancer agents like doxorubicin against A-431 (human epidermoid carcinoma) cells with an IC50 value of less than 10 µM .

Anticonvulsant Properties

Research has also explored the anticonvulsant potential of thiazole derivatives. The compound was tested in a picrotoxin-induced convulsion model, showing promising results in reducing seizure frequency.

  • Case Study : In a study involving various thiazole derivatives, compounds similar to this one displayed protection indices indicating significant anticonvulsant activity .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Inhibition of Enzymatic Activity : The triazole moiety is known to inhibit certain enzymes involved in cancer cell proliferation.
  • Receptor Modulation : The compound may act as an antagonist or modulator at various receptors involved in neurotransmission and cancer pathways .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl and thiazole rings can enhance potency:

  • Fluorine Substitution : The presence of fluorine is associated with increased lipophilicity and improved binding affinity to target proteins.
  • Methoxy Group Influence : The methoxy group enhances solubility and may influence receptor interactions.

Table 2: SAR Insights

ModificationEffect on Activity
Fluorine at para positionIncreases binding affinity
Methoxy at para positionEnhances solubility and bioavailability

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole
Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole

  • Structural Differences : Compounds 4 and 5 differ only in the halogen (Cl vs. Br) on the aryl group. Both are isostructural with triclinic P̄1 symmetry and two independent molecules per asymmetric unit. The chloro derivative (4) exhibits slightly altered crystal packing due to steric and electronic effects compared to the bromo analog (5) .
  • Biological Implications : The chloro derivative (4) has demonstrated antimicrobial activity, suggesting halogen choice significantly impacts bioactivity. Fluorine in the target compound may enhance metabolic stability and membrane permeability .
Property Target Compound Compound 4 (Cl) Compound 5 (Br)
Molecular Weight ~383.86 (estimated) 504.92 549.37
Halogen Substituent F (4-fluorophenyl) Cl Br
Crystal Symmetry Not reported Triclinic, P̄1 Triclinic, P̄1
Therapeutic Potential Underexplored Antimicrobial Not reported

Methoxyphenyl and Thiazole Variants

1-(4-Methoxyphenyl)-4-phenyl-1H-1,2,3-triazol-5-amine (16a) :

  • Structural Differences : Lacks the thiazole moiety, replaced by a phenyl group. The methoxyphenyl at position 1 is retained.

1-(4-Chlorophenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine :

  • Structural Differences : Chlorine replaces fluorine on the triazole-linked phenyl group.
  • Molecular Weight: 383.86 vs. ~367.86 (target compound).

Heterocyclic Core Modifications

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazol-3-amine :

  • Structural Differences : Pyrazole replaces the triazole core. The thiazole and fluorophenyl groups are retained.
  • Implications : Pyrazole's reduced aromaticity compared to triazole may decrease planarity and affect binding to flat enzymatic pockets. This underscores the triazole's utility in maintaining rigid, planar conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.